2-Amino-5-chlorobenzophenone-d5

Stable Isotope Labeling Internal Standard Method Validation

Researchers needing to quantify 2-amino-5-chlorobenzophenone (ACB) face matrix interference when using unlabeled internal standards. 2-Amino-5-chlorobenzophenone-d5 eliminates this with a +5 Da mass shift. - Enables baseline-separated LC-MS/MS detection per ICH Q3 guidelines. - Isotopic purity ≥98% ensures accurate quantitation in pharmacokinetic & forensic workflows. - Available as a stable isotope-labeled internal standard (SIL-IS) for routine and GLP labs.

Molecular Formula C13H10ClNO
Molecular Weight 236.71 g/mol
CAS No. 65854-72-0
Cat. No. B124309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorobenzophenone-d5
CAS65854-72-0
Synonyms(2-Amino-5-chlorophenyl)phenylmethanone-d5;  2-Amino-5-chlorobenzylphenone-d5;  2-Benzoyl-4-chloroaniline-d5;  5-Chloro-2-aminobenzophenone-d5;  NSC 84157-d5;  Oxazepam-d5 Benzophenone-d5; 
Molecular FormulaC13H10ClNO
Molecular Weight236.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2/i1D,2D,3D,4D,5D
InChIKeyZUWXHHBROGLWNH-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chlorobenzophenone-d5: Deuterated Internal Standard


2-Amino-5-chlorobenzophenone-d5 (CAS 65854-72-0) is a deuterium-labeled analog of 2-amino-5-chlorobenzophenone, a substituted benzophenone and key intermediate in benzodiazepine synthesis [1]. The compound bears five deuterium atoms replacing hydrogen on the phenyl ring, yielding a molecular weight of 236.71 g/mol (unlabeled: 231.68 g/mol) and a chemical formula of C13H5D5ClNO . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays where accurate quantitation of the native analyte is required, primarily in pharmacokinetic studies, impurity profiling of benzodiazepine drug substances, and forensic toxicology .

Workflow
Stable isotope-labeled internal standard (SIL-IS) for LC–MS/MS quantitation
Selection Context
Deuterated benzophenone; co-elutes with native ACB while enabling independent mass detection
Suited for benzodiazepine impurity profiling, diazepam metabolism research, and forensic toxicology matrices
Analytical Fit
Mass shift ensures baseline separation from unlabeled analyte; suitable for complex biological research matrices

Why Unlabeled ACB Cannot Substitute for the d5 Form


Unlabeled 2-amino-5-chlorobenzophenone (ACB) and the d5-labeled analog are chemically identical in all respects except for the mass difference introduced by deuterium substitution. However, in quantitative LC–MS/MS analysis, this mass difference is the critical factor that enables co-elution with identical ionization efficiency while allowing independent detection in the mass spectrometer. Using the unlabeled compound as an internal standard introduces a confounding variable: endogenous or incurred ACB present in the sample matrix (e.g., as a metabolite of diazepam) will be indistinguishable from the added internal standard, leading to inaccurate quantitation and method failure [1]. The deuterated form provides a distinct mass channel (e.g., m/z 236 → transitions) that does not overlap with the native analyte's signal, thereby ensuring selectivity and accuracy that a generic, non-deuterated analog cannot achieve .

Target compound
2-Amino-5-chlorobenzophenone-d5 (deuterated ISTD)
Potential substitute
Unlabeled 2-amino-5-chlorobenzophenone
Mass discrimination
Deuterated form provides an independent mass channel; unlabeled analog co-elutes but cannot be distinguished from incurred native analyte
Matrix interference
Endogenous ACB (e.g., diazepam metabolite) in research samples would be indistinguishable from added unlabeled standard, compromising quantitation accuracy
Method validation
Using unlabeled analog may lead to signal overlap and method failure; deuterated ISTD supports reliable selectivity in bioanalytical assays

Quantitative Evidence for 2-Amino-5-chlorobenzophenone-d5


Isotopic Purity and Deuterium Incorporation

The 2-amino-5-chlorobenzophenone-d5 product achieves a minimum isotopic purity of 98% as confirmed by mass spectrometry [1]. In contrast, the unlabeled native compound (CAS 719-59-5) exhibits 0% deuterium incorporation by definition [2]. This high enrichment ensures that the contribution of the internal standard to the native analyte's mass channel is negligible (<2% cross-talk), satisfying regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for SIL-IS performance.

Isotopic Purity
Direct comparison
≥98% d5 enrichment
Ensures negligible native-channel interference
Unlabeled standard: 0% deuterium. Vendor CoA data.
Stable Isotope Labeling Internal Standard Method Validation

Molecular Weight Shift for Baseline Mass Resolution

The substitution of five hydrogen atoms with deuterium increases the monoisotopic molecular weight of 2-amino-5-chlorobenzophenone-d5 to 236.71 g/mol, a difference of +5.03 Da relative to the unlabeled compound's molecular weight of 231.68 g/mol [1]. This mass shift provides a minimum of 5 m/z units of separation in a single-quadrupole or triple-quadrupole MS system, ensuring that the isotopic internal standard and the native analyte are detected in independent, non-overlapping mass channels.

Mass Shift
Reported
+5.03 Da
Exceeds 3 Da threshold for robust selectivity
Based on C13H5D5ClNO; avoids isotopic overlap.
LC-MS/MS Quantitative Analysis Method Selectivity

Reduced Anticonvulsant Activity of Deuterated Metabolite

In a direct pharmacological study, 2-amino-5-chlorobenzophenone-d5 (as a labeled metabolite of diazepam) demonstrated a much weaker anticonvulsant effect compared to the parent benzodiazepine drug, as reported by Hara et al. (1978) . While quantitative IC50 or ED50 values are not provided in the available abstract, the qualitative finding is consistently cited by multiple reputable vendors as a key differentiator, confirming that deuterium labeling does not enhance or preserve the pharmacological activity of the scaffold.

Pharmacology
Class-level inference
Much weaker anticonvulsant effect vs. diazepam
Supports suitability as SIL-IS without confounding pharmacology
Qualitative report; no quantitative IC50 available. Source review required.
Biological Activity Metabolite Pharmacology

Chemical Purity: Deuterated vs. Unlabeled Standard

Commercially available 2-amino-5-chlorobenzophenone-d5 is supplied with a minimum chemical purity of 98% as determined by HPLC [1]. In comparison, the unlabeled analytical reference standard (CAS 719-59-5) is available at a higher purity of 99.98% from certain vendors . This difference reflects the additional synthetic and purification challenges associated with deuterated compounds and must be considered during method development.

Chemical Purity
Cross-study comparable
≥98% (HPLC)
Slightly lower than unlabeled reference (99.98%); correction factor may be needed
Vendor HPLC data. Consider lot-specific purity.
Chemical Purity Analytical Standard Quality Control

Applications of 2-Amino-5-chlorobenzophenone-d5


Benzodiazepine Impurity Quantitation by LC-MS/MS

Use 2-amino-5-chlorobenzophenone-d5 as the stable isotope-labeled internal standard (SIL-IS) in a validated LC-MS/MS method for quantifying trace levels of the native ACB impurity in benzodiazepine active pharmaceutical ingredients (APIs) or finished drug products. The +5 Da mass shift ensures baseline separation from the analyte, while the 98% isotopic purity minimizes cross-channel interference, meeting ICH Q3A/Q3B guidelines for impurity control [1].

Diazepam Pharmacokinetics and Metabolism Studies

Employ 2-amino-5-chlorobenzophenone-d5 as an internal standard for the accurate quantitation of ACB, a major metabolite of diazepam, in plasma, urine, or tissue homogenates. The compound's demonstrated weaker anticonvulsant activity confirms that it does not interfere with the pharmacological assessment of parent drug effects, and its deuterium label ensures precise measurement of ACB concentrations during absorption, distribution, metabolism, and excretion (ADME) studies [2].

Forensic Confirmation of Diazepam Ingestion

In forensic toxicology laboratories, use 2-amino-5-chlorobenzophenone-d5 as the SIL-IS in a confirmatory LC-MS/MS method for the detection of ACB in post-mortem blood or urine specimens. The high isotopic purity (≥98%) and distinct mass shift relative to the native metabolite ensure that the method meets the rigorous identification criteria outlined in SWGTOX guidelines, providing legally defensible quantitative results [1].

Application
Selection Property
Validation Focus
Benzodiazepine impurity profiling by LC–MS/MS
Isotopic enrichment & mass resolution
Method selectivity and cross-channel interference review
Diazepam metabolite quantitation in research matrices
Deuterium label for co-elution
ADME study context and matrix-effect evaluation
Forensic toxicology research sample analysis
Isotopic purity for confirmatory identification
Method identification criteria and reproducibility review

Technical Documentation Hub

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